![molecular formula C24H42Br2N2S2Si2 B567813 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole CAS No. 1223559-98-5](/img/structure/B567813.png)
4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole
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Description
4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole (DBSBT) is a novel organic compound that has been the subject of much research in the past few decades. It is a type of bithiazole, which is a heterocyclic compound containing two sulfur atoms and four nitrogen atoms. DBSBT has been studied for its potential applications in numerous areas, including materials science, drug development, and biocatalysis.
Scientific Research Applications
Synthesis of Electron-Deficient Heterocycles
The compound can be used in the synthesis of strong electron-deficient heterocycles . The bromination of its parent heterocycle leads to the formation of a hydrolytically and thermally stable 4,8-dibromobenzo [1,2- d :4,5- d ’]bis ( [1,2,3]thiadiazole) .
Aromatic Nucleophilic Substitution Reactions
The compound can undergo selective aromatic nucleophilic substitution reactions . The conditions for the selective aromatic nucleophilic substitution of one bromine atom in this heterocyclic system by nitrogen nucleophiles have been found .
Cross-Coupling Reactions
The compound can be used in Suzuki–Miyaura cross-coupling reactions . These reactions are an effective method for the selective formation of various mono- and di(het)arylated derivatives of strong electron-deficient benzo [1,2- d :4,5- d ’]bis ( [1,2,3]thiadiazole) .
Stille Coupling Reactions
Stille coupling can be employed for the preparation of bis-arylated heterocycles . These heterocycles can be considered as useful building blocks for the synthesis of DSSCs and OLEDs components .
Organic Photovoltaics
The compound can be used in the development of organic photovoltaics . The chromophores used in these devices consist of a combination of electron-donating (D) and electron-withdrawing (A) groups linked either directly or, preferably, through a π-conjugated bridges (π) .
Surface-Assisted Synthesis
The compound can be used in surface-assisted synthesis . Organometallic polymers can be successfully synthesized on a Ag (111) surface via a surface-assisted synthesis by choosing prochiral 4,4′-dibromo-2,2′-bis (2-phenylethynyl)-1,1′-biphenyl (DBPB) molecules as the designed precursor .
properties
IUPAC Name |
[4-bromo-5-[4-bromo-2-tri(propan-2-yl)silyl-1,3-thiazol-5-yl]-1,3-thiazol-2-yl]-tri(propan-2-yl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42Br2N2S2Si2/c1-13(2)31(14(3)4,15(5)6)23-27-21(25)19(29-23)20-22(26)28-24(30-20)32(16(7)8,17(9)10)18(11)12/h13-18H,1-12H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWAYAXELMAWTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C1=NC(=C(S1)C2=C(N=C(S2)[Si](C(C)C)(C(C)C)C(C)C)Br)Br)(C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42Br2N2S2Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735651 |
Source
|
Record name | 4,4'-Dibromo-2,2'-bis[tri(propan-2-yl)silyl]-5,5'-bi-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1223559-98-5 |
Source
|
Record name | 4,4'-Dibromo-2,2'-bis[tri(propan-2-yl)silyl]-5,5'-bi-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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